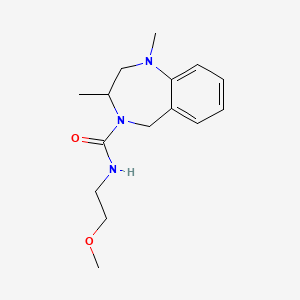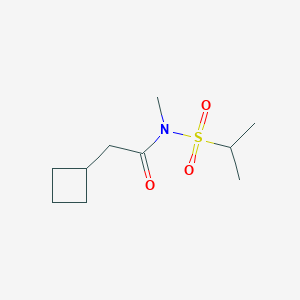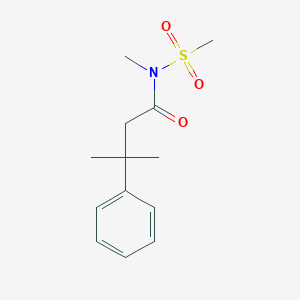
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively used in scientific research. It was first synthesized in the 1980s as a selective antagonist for the benzodiazepine site of the GABA-A receptor. Since then, Ro 15-4513 has been widely used as a research tool to investigate the role of the GABA-A receptor in various physiological and pathological conditions.
Wirkmechanismus
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 acts as a selective antagonist for the benzodiazepine site of the GABA-A receptor. The benzodiazepine site is located on the α and γ subunits of the receptor, and it modulates the activity of the receptor by enhancing the binding of GABA to the receptor. N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 binds to the benzodiazepine site with high affinity and blocks the effects of benzodiazepines on the receptor. This results in a decrease in the activity of the receptor and a reduction in the inhibitory effects of GABA.
Biochemical and physiological effects:
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines in animal models, indicating its ability to block the effects of benzodiazepines on the GABA-A receptor. N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has also been shown to increase the release of dopamine in the striatum, indicating a possible role in the regulation of dopamine neurotransmission. In addition, N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has been shown to have anticonvulsant and antinociceptive effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has several advantages as a research tool. It is a highly selective antagonist for the benzodiazepine site of the GABA-A receptor, and it does not affect the binding of GABA to the receptor. This allows the investigation of the specific role of the benzodiazepine site in the activity of the receptor. In addition, N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has been extensively used in animal models, and its effects have been well characterized. However, N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 also has some limitations. It has a relatively short half-life and may require frequent administration in experiments. In addition, its effects may be influenced by factors such as the dose, route of administration, and the species and strain of the animal used.
Zukünftige Richtungen
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has been extensively used as a research tool to investigate the role of the GABA-A receptor in various physiological and pathological conditions. However, there are still many areas that require further investigation. For example, the role of the benzodiazepine site in the regulation of GABA-A receptor activity in different brain regions and cell types needs to be elucidated. In addition, the potential therapeutic applications of N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 in conditions such as anxiety, epilepsy, and addiction need to be explored. Finally, the development of new compounds that target the benzodiazepine site with higher selectivity and affinity may lead to the discovery of new drugs with improved therapeutic profiles.
Synthesemethoden
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 can be synthesized through a multi-step process starting from 2-amino-5-methylbenzoic acid. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The resulting compound is then reacted with 2-methoxyethylamine to form the corresponding amide. The Boc group is then removed, and the resulting amine is reacted with acetic anhydride to form the corresponding N-acetyl derivative. Finally, the N-acetyl derivative is reacted with formaldehyde and formic acid to form N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513 has been extensively used in scientific research as a selective antagonist for the benzodiazepine site of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system. Benzodiazepines, such as diazepam and lorazepam, are widely used as anxiolytics, sedatives, and hypnotics, and they exert their effects by enhancing the activity of the GABA-A receptor. N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide 15-4513, on the other hand, blocks the effects of benzodiazepines on the GABA-A receptor, thus allowing the investigation of the role of the receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-10-17(2)14-7-5-4-6-13(14)11-18(12)15(19)16-8-9-20-3/h4-7,12H,8-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNEAQLGNTMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)



![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)



![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)